4,6-Difluoro-2,3-dihydro-1H-inden-1-ol 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 173998-55-5
VCID: VC20954498
InChI: InChI=1S/C9H8F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2
SMILES: C1CC2=C(C1O)C=C(C=C2F)F
Molecular Formula: C9H8F2O
Molecular Weight: 170.16 g/mol

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol

CAS No.: 173998-55-5

Cat. No.: VC20954498

Molecular Formula: C9H8F2O

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol - 173998-55-5

Specification

CAS No. 173998-55-5
Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
IUPAC Name 4,6-difluoro-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H8F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2
Standard InChI Key ZJHSAHFRUFEEFW-UHFFFAOYSA-N
SMILES C1CC2=C(C1O)C=C(C=C2F)F
Canonical SMILES C1CC2=C(C1O)C=C(C=C2F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol is characterized by the following properties:

PropertyValueSource
Molecular FormulaC₉H₈F₂O
Molecular Weight170.16 g/mol
CAS Number173998-55-5
IUPAC Name4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
SMILESC1CC2=C(C1O)C=C(C=C2F)F
InChIKeyZJHSAHFRUFEEFW-UHFFFAOYSA-N
The compound’s structure features a bicyclic indane core with hydroxyl (-OH) and fluorine (-F) substituents at positions 1, 4, and 6. The hydroxyl group is located at the bridgehead carbon, while fluorine atoms occupy the 4- and 6-positions of the aromatic ring (Figure 1).

Comparative Analysis of Isomers and Analogues

The substitution pattern of fluorine atoms significantly impacts the compound’s properties. Key structural analogues include:

CompoundSubstituentsCAS NumberMolecular Weight
4,6-Difluoro-2,3-dihydro-1H-inden-1-ol4-F, 6-F, 1-OH173998-55-5170.16 g/mol
5,6-Difluoro-2,3-dihydro-1H-inden-1-ol5-F, 6-F, 1-OH173996-14-0170.16 g/mol
4,7-Difluoro-2,3-dihydro-1H-inden-1-ol4-F, 7-F, 1-OH598153170.16 g/mol
6,7-Difluoro-2,3-dihydro-1H-inden-1-one6-F, 7-F, 1=O881190-18-7168.14 g/mol
Note: The ketone analog (881190-18-7) lacks the hydroxyl group and exhibits distinct reactivity .

Synthesis and Preparation Methods

Friedel-Crafts Acylation and Cyclization

The synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-ol typically involves cyclization of fluorinated acyl chloride precursors. A general protocol includes:

  • Acyl Chloride Formation: Reaction of 4,6-difluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride.

  • Cyclization: Treatment with AlCl₃ or AlBr₃ in a solvent like dichloromethane (DCM) or carbon disulfide (CS₂) induces cyclization to form the indenol structure .
    Example Reaction:
    4,6-Difluorophenylacetic AcidSOCl2Acyl ChlorideAlCl34,6-Difluoro-2,3-dihydro-1H-inden-1-ol\text{4,6-Difluorophenylacetic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{AlCl}_3} \text{4,6-Difluoro-2,3-dihydro-1H-inden-1-ol}
    This method is adapted from protocols for analogous indanone derivatives, where AlCl₃ facilitates electrophilic cyclization .

Industrial-Scale Optimization

Industrial production may employ:

  • Continuous Flow Reactors: Enhanced heat/mass transfer efficiency.

  • Solvent Recycling: Recovery of DCM or CS₂ to reduce costs.

  • Catalyst Optimization: FeCl₃ or other Lewis acids may replace AlCl₃ for improved selectivity .

Chemical Reactivity and Derivatives

Functional Group Transformations

The hydroxyl group enables diverse reactions:

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, CrO₃, or Dess-Martin4,6-Difluoro-1-indanone (C₉H₆F₂O)
ReductionNaBH₄, LiAlH₄4,6-Difluoro-2,3-dihydro-1H-indan-1-ol (alcohol preserved)
SubstitutionHBr, HNO₃, or ElectrophilesHalogenated/nitro derivatives at C-5
Example: Oxidation with KMnO₄ converts the alcohol to the ketone, a key intermediate in further functionalization .

Applications in Drug Synthesis

The compound serves as a scaffold in synthesizing complex molecules, such as:

  • Benzonitrile Derivatives: Coupling with pyrazolo-pyridine cores to form kinase inhibitors or antimicrobial agents .

  • Fluorinated Prodrugs: Fluorine enhances metabolic stability and lipophilicity, aiding drug penetration .
    Example:
    4,6-Difluoro-2,3-dihydro-1H-inden-1-olCouplingBenzonitrile-Pyrazolo-pyridine Hybrid\text{4,6-Difluoro-2,3-dihydro-1H-inden-1-ol} \xrightarrow{\text{Coupling}} \text{Benzonitrile-Pyrazolo-pyridine Hybrid}
    This hybrid structure is evaluated for bioactivity in preclinical studies .

Biological and Pharmacological Applications

Pharmacokinetic Considerations

Fluorine substitution improves:

  • Metabolic Stability: Resistance to cytochrome P450 oxidation.

  • Membrane Permeability: Enhanced cellular uptake via increased lipophilicity .

Isomers and Structural Analogues

Comparative Reactivity of Isomers

The positions of fluorine atoms influence reactivity and bioactivity:

IsomerElectrophilic Substitution SiteOxidation Resistance
4,6-Difluoro (Target)C-5 (meta to F at C-4)Moderate
5,6-DifluoroC-4 (para to F at C-5)High
4,7-DifluoroC-5 (ortho to F at C-7)Low
Note: Steric and electronic effects guide substitution pathways .

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